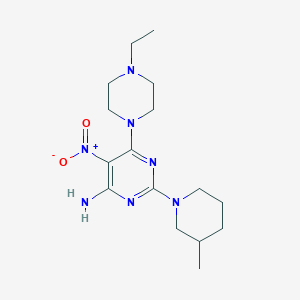![molecular formula C21H13ClFN3O3S B266600 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266600.png)
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CTP-499, is a novel small molecule compound that has been developed for the treatment of chronic kidney disease (CKD). This compound has been shown to have promising results in preclinical studies and has the potential to become a new therapeutic option for CKD patients.
作用机制
The exact mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to work through multiple pathways. 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the protein kinase C (PKC) pathway, both of which play a role in the development and progression of CKD. Additionally, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have antioxidant properties, which may help to reduce oxidative stress in the kidney.
Biochemical and Physiological Effects
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, decreasing oxidative stress, and improving renal function. 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to decrease fibrosis and inflammation in the kidney, which are key factors in the progression of CKD.
实验室实验的优点和局限性
One of the advantages of using 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the PKC pathway and IL-1β, which allows for targeted inhibition of these pathways. Additionally, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development. However, one limitation of using 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the development of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the use of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other therapies for the treatment of CKD. Another potential direction is the investigation of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in other disease models, such as diabetic nephropathy. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential for clinical use in CKD patients.
合成方法
The synthesis of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde, ethyl hydrazinecarboxylate, and 2-chloroacetyl chloride to form 5-ethyl-1,3,4-thiadiazol-2-yl-acetic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline and 2H-chromen-3,9(8H)-dione to form the final product, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
科学研究应用
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied in preclinical models of CKD. In animal studies, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce proteinuria, improve renal function, and decrease inflammation and fibrosis in the kidney. These findings suggest that 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has the potential to slow the progression of CKD and improve patient outcomes.
属性
产品名称 |
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C21H13ClFN3O3S |
分子量 |
441.9 g/mol |
IUPAC 名称 |
7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13ClFN3O3S/c1-2-15-24-25-21(30-15)26-17(10-3-6-12(23)7-4-10)16-18(27)13-9-11(22)5-8-14(13)29-19(16)20(26)28/h3-9,17H,2H2,1H3 |
InChI 键 |
LXBCYUILVNKJMZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
规范 SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266517.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266518.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266520.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266521.png)
![(E)-{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266523.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266526.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266534.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266536.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-propan-2-yloxyphenyl)pyrrolidin-3-ylidene]-(4-fluorophenyl)methanolate](/img/structure/B266538.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B266539.png)
![Methyl 4-[7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B266543.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266551.png)

![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B266557.png)